卡比多巴-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

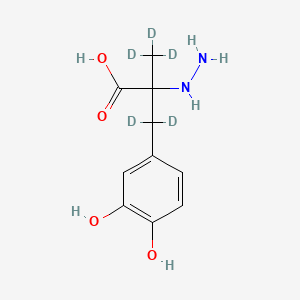

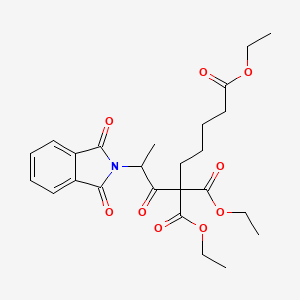

Carbidopa-d5 is a labeled variant of Carbidopa . Carbidopa is used with another medicine called levodopa to treat symptoms of Parkinson’s disease, such as stiffness or tremors . It is an inhibitor of aromatic amino acid decarboxylase and due to its chemical properties, it does not cross the blood-brain barrier .

Synthesis Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . An ultra-high performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) method has been developed to quantify L-DOPA, levodopa methyl ester (LDME), and the DDCI carbidopa in human plasma .Molecular Structure Analysis

Carbidopa-d5 is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .Chemical Reactions Analysis

Carbidopa has been studied for its selective colorimetric detection and quantification in the co-presence of levodopa as a dopamine precursor in pharmaceutical formulations for the treatment of Parkinson’s disease . The method is based on the selective condensation reaction between the hydrazine group from carbidopa and the formyl functional group of vanillin, a natural flavoring agent, in acidified alcoholic solution .Physical and Chemical Properties Analysis

Carbidopa-d5 is a labeled Carbidopa that is an inhibitor of aromatic amino acid decarboxylase . It is also an aromatic L-amino-acid decarboxylase (DDC) inhibitor, an important enzyme in the biosynthesis of L-tryptophan to serotonin and L-DOPA to Dopamine (DA) .科学研究应用

抑制 T 细胞活化和自身免疫:卡比多巴已显示出在体内抑制 T 细胞反应的潜力。它可能具有抑制 T 细胞介导的病理的治疗用途 (Zhu et al., 2017).

家族性自主神经功能障碍的止吐功效:已发现卡比多巴对家族性自主神经功能障碍患者是一种有效的止吐药,可能通过减少大脑外多巴胺的形成 (Norcliffe-Kaufmann et al., 2013).

癌症治疗的潜力:卡比多巴已被确定为芳烃受体的激活剂,并且已显示出抑制胰腺癌细胞增殖的有效性 (Ogura et al., 2017).

对癌细胞中色氨酸代谢的影响:已发现卡比多巴会改变乳腺癌和黑色素瘤细胞中的色氨酸代谢,从而形成促增殖代谢物 (Duarte et al., 2019).

抑制前列腺癌:卡比多巴通过芳烃受体介导的泛素化和雄激素受体的降解来抑制前列腺癌 (Chen et al., 2020).

对单胺和神经内分泌功能的影响:已观察到卡比多巴会影响内源性儿茶酚胺、吲哚胺和内分泌功能 (Garfinkel et al., 1977).

在自主神经功能障碍中的应用:卡比多巴被探索作为自主神经功能障碍的高肾上腺素能症状的治疗方法,显示出降低外周儿茶酚胺水平的潜力 (Golden et al., 2021).

构象和电子结构分析:对卡比多巴的构象和电子结构的研究提供了对其生化性质和相互作用的见解 (Sukker et al., 2016).

帕金森病中身体疲劳的改善:已发现卡比多巴/左旋多巴可以改善帕金森病患者的身体疲劳 (Lou et al., 2003).

作用机制

Target of Action

Carbidopa primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine . Carbidopa inhibits AADC outside the blood-brain barrier (BBB), preventing the peripheral conversion of levodopa to dopamine .

Mode of Action

Carbidopa acts by inhibiting AADC , which prevents the conversion of levodopa to dopamine outside the central nervous system (CNS) . This is significant because levodopa can cross the BBB, while dopamine cannot . By inhibiting AADC, carbidopa ensures that more levodopa reaches the brain where it can be converted to dopamine .

Biochemical Pathways

Carbidopa affects the dopaminergic pathway by inhibiting the peripheral conversion of levodopa to dopamine . This allows more levodopa to cross the BBB and be converted to dopamine in the brain, which is beneficial in conditions like Parkinson’s disease where there is a deficiency of dopamine .

Pharmacokinetics

When administered orally with levodopa, about 40-70% of the dose is absorbed . Once absorbed, carbidopa shows a bioavailability of 58% . The maximum concentration of carbidopa is achieved after approximately 143 minutes .

Result of Action

The primary result of carbidopa’s action is the increased availability of levodopa in the brain , leading to an increase in dopamine levels . This helps alleviate the symptoms of Parkinson’s disease . Additionally, carbidopa has been shown to inhibit T cell activation, suggesting a potential therapeutic use in the suppression of T cell-mediated pathologies .

Action Environment

Environmental factors such as diet and gut microbiota can influence the action of carbidopa . For example, certain gut bacteria can metabolize levodopa, reducing its availability . Carbidopa can help mitigate this by inhibiting the peripheral conversion of levodopa to dopamine . Furthermore, factors such as water pollution and pesticide exposure have been implicated in the development of Parkinson’s disease , which may indirectly influence the efficacy of carbidopa treatment.

安全和危害

未来方向

生化分析

Biochemical Properties

Carbidopa-d5 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the enzyme L-dopa decarboxylase (DDC), which is responsible for converting levodopa into dopamine . This interaction is crucial in managing the symptoms of Parkinson’s disease.

Cellular Effects

Carbidopa-d5 has profound effects on various types of cells and cellular processes. It influences cell function by decreasing the physiological decarboxylation of [18 F]F-DOPA into [18 F] fluoro-dopamine, and also decreases its renal clearance . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Carbidopa-d5 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to and inhibits the enzyme L-dopa decarboxylase, preventing the conversion of levodopa to dopamine outside the CNS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Carbidopa-d5 change over time. It has been found to be stable, with a beyond use date fixed at one year

Metabolic Pathways

Carbidopa-d5 is involved in several metabolic pathways. It interacts with the enzyme L-dopa decarboxylase, which is part of the dopamine synthesis pathway . The effects of Carbidopa-d5 on metabolic flux or metabolite levels are still being studied.

属性

IUPAC Name |

3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFNLOMSOLWIDK-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)